molecular formula C13H18ClN3O4 B6238718 ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride CAS No. 1923088-54-3

ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B6238718
CAS No.: 1923088-54-3
M. Wt: 315.8
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Description

Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride is a nitro-substituted benzoate ester featuring a piperazine moiety at the para position of the aromatic ring, with an ethyl ester group at the carbonyl position. The compound’s molecular formula is C₁₃H₁₆ClN₃O₄, derived from the ethyl benzoate backbone modified with a nitro (-NO₂) group at position 3 and a piperazine ring at position 4, stabilized as a hydrochloride salt.

Properties

CAS No.

1923088-54-3

Molecular Formula

C13H18ClN3O4

Molecular Weight

315.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the nitration of ethyl benzoate to introduce the nitro group, followed by the substitution of the nitro group with a piperazine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

    Nitration: Ethyl benzoate is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield ethyl 3-nitrobenzoate.

    Substitution: The nitro group is then substituted with piperazine in the presence of a suitable base such as potassium carbonate.

    Formation of Hydrochloride Salt: The resulting ethyl 3-nitro-4-(piperazin-1-yl)benzoate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Electrophiles such as alkyl halides, bases like potassium carbonate.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Ethyl 3-amino-4-(piperazin-1-yl)benzoate.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: 3-nitro-4-(piperazin-1-yl)benzoic acid.

Scientific Research Applications

Ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-nitro-4-(piperazin-1-yl)benzoate hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the piperazine ring can enhance binding affinity to biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6273 (ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) from share the ethyl benzoate core but differ in substituents. Key distinctions include:

  • Substituent Effects: The target compound’s nitro and piperazine groups contrast with pyridazine or isoxazole rings in analogs.
  • Solubility : Piperazine’s basicity improves water solubility relative to hydrophobic pyridazine or isoxazole substituents, critical for bioavailability in drug design.
Table 1: Substituent and Property Comparison
Compound Name Substituents (Position 4) Key Functional Groups Potential Applications
Target Compound Piperazin-1-yl Nitro, hydrochloride Pharmaceutical intermediates
I-6230 Pyridazin-3-ylphenethylamino Pyridazine, amino Kinase inhibitors?
I-6373 3-Methylisoxazol-5-ylphenethylthio Thioether, isoxazole Antimicrobial agents?
Ethyl 3-[1-(2-bromoanilino)ethyl]benzoate HCl Bromoanilino-ethyl Bromine, anilino Agrochemical synthesis

Piperazine-Containing Derivatives

Piperazine modifications significantly alter physicochemical properties:

  • Hydroxyethyl-Piperazine Analog (): Ethyl 3-nitro-4-[4-(2-hydroxyethyl)piperazin-1-yl]benzoate introduces a hydroxyethyl group on piperazine, increasing hydrophilicity (logP reduction) compared to the target compound. This derivative was discontinued, suggesting synthetic challenges or instability .

Hydrochloride Salts and Physical Properties

reports melting points (m.p.) for historic benzoate hydrochlorides:

  • δ-Benzylmethylaminoethyl benzoate hydrochloride: m.p. 145.6–146.4°C .
  • δ-Phenylbutyl-methylamine hydrochloride: m.p. 126.2–126.5°C . While the target compound’s m.p. is unspecified, its structural similarity to δ-benzylmethylaminoethyl derivatives suggests a comparable range (140–150°C). Hydrochloride salts generally exhibit higher thermal stability and solubility than free bases, aligning with storage recommendations for analogs like Ethyl 3-[1-(2-bromoanilino)ethyl]benzoate HCl (cool, dry conditions) .

Research Implications and Gaps

  • Synthetic Routes : Nitro groups are typically introduced via nitration, while piperazine attachment may involve nucleophilic aromatic substitution. Comparative yields or purity data are absent in the evidence.
  • Contrastingly, pioglitazone hydrochloride (), a thiazolidinedione, highlights divergent therapeutic applications (antidiabetic) due to distinct functional groups .

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